![molecular formula C7H3BrFNO B1410621 2-Bromo-5-fluoro-4-hydroxybenzonitrile CAS No. 1805589-51-8](/img/structure/B1410621.png)
2-Bromo-5-fluoro-4-hydroxybenzonitrile
Overview
Description
2-Bromo-5-fluoro-4-hydroxybenzonitrile is a chemical compound with the molecular formula C7H3BrFNO . It is a planar molecule, and its molecules are arranged in linear chains via weak intermolecular O-HN hydrogen bonds .
Synthesis Analysis
The synthesis of 2-Bromo-5-fluoro-4-hydroxybenzonitrile involves multiple steps . One method involves the use of 4-Bromo-2-fluorobenzonitrile and copper bromide, triethylamine, and formic acid at room temperature . The mixture is stirred at room temperature for 24 hours under an oxygen atmosphere .Molecular Structure Analysis
The molecular structure of 2-Bromo-5-fluoro-4-hydroxybenzonitrile is characterized by the presence of bromine, fluorine, hydroxy, and nitrile groups attached to a benzene ring . The InChI code for this compound is 1S/C7H3BrFNO/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2,11H .Scientific Research Applications
Herbicide Resistance in Plants
Research has shown the potential of introducing specific detoxification genes into plants to confer resistance to certain herbicides. One study demonstrated that transgenic tobacco plants expressing a bacterial nitrilase gene exhibited resistance to bromoxynil, a herbicide chemically similar to 2-Bromo-5-fluoro-4-hydroxybenzonitrile (Stalker, McBride, & Malyj, 1988).
Synthesis and Chemical Transformations
2-Bromo-5-fluoro-4-hydroxybenzonitrile can be synthesized through various chemical reactions. A study detailed the scaleable synthesis of related compounds, showcasing the versatility and applicability of halogenated benzonitriles in organic chemistry (Szumigala, Devine, Gauthier, & Volante, 2004).
Photochemistry Studies
Photochemical studies of halogenated benzonitriles, similar to 2-Bromo-5-fluoro-4-hydroxybenzonitrile, have revealed insights into their behavior under light exposure. This research is significant for understanding the environmental fate and degradation pathways of these compounds (Bonnichon, Grabner, Guyot, & Richard, 1999).
Environmental Degradation
Studies have also investigated the environmental degradation of similar compounds under various conditions, providing insights into the potential environmental impact and biodegradability of 2-Bromo-5-fluoro-4-hydroxybenzonitrile (Knight, Berman, & Häggblom, 2003).
Effects on Aquatic Systems
The impact of 2-Bromo-5-fluoro-4-hydroxybenzonitrile on aquatic systems has been a subject of research, particularly focusing on its photodegradation and interactions with various aquatic components, which is crucial for assessing its environmental risks (Kochany, 1992).
Future Directions
properties
IUPAC Name |
2-bromo-5-fluoro-4-hydroxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCPQGREYUHVNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)O)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluoro-4-hydroxybenzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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